Alliin

Catalog No.
S581511
CAS No.
17795-26-5
M.F
C6H11NO3S
M. Wt
177.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alliin

CAS Number

17795-26-5

Product Name

Alliin

IUPAC Name

(2R)-2-amino-3-prop-2-enylsulfinylpropanoic acid

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

InChI

InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-,11?/m0/s1

InChI Key

XUHLIQGRKRUKPH-ITZCMCNPSA-N

SMILES

C=CCS(=O)CC(C(=O)O)N

Synonyms

alliin, alliin, (L-Ala)-(R)-isomer, alliin, (L-Ala)-(S)-isomer, alliin, (L-Ala)-isomer, isoalliin, PCSO, S-(2-propenyl)cysteine sulfoxide, S-allylcysteine sulfoxide

Canonical SMILES

C=CCS(=O)CC(C(=O)[O-])[NH3+]

Isomeric SMILES

C=CCS(=O)C[C@@H](C(=O)[O-])[NH3+]

Antibacterial and Antifungal Properties

Studies have shown that allicin, derived from alliin, exhibits antibacterial and antifungal properties. Research suggests that allicin may be effective against various bacteria, including Staphylococcus aureus, Escherichia coli, and Salmonella enterica []. Additionally, allicin has demonstrated antifungal activity against several plant pathogenic fungi, such as Botrytis cinerea and Alternaria brassicicola [].

Potential Health Benefits

Several studies have explored the potential health benefits of allicin derived from alliin. These studies suggest that allicin may play a role in:

  • Cardiovascular health: Research suggests that allicin may help lower blood pressure and cholesterol levels, potentially reducing the risk of heart disease [].
  • Blood sugar control: Studies indicate that allicin may improve blood sugar control and insulin sensitivity [].
  • Neurological health: Some research suggests that allicin may have neuroprotective effects and may benefit cognitive function [].

Alliin (S-allyl-L-cysteine sulfoxide) is a naturally occurring sulfoxide found in garlic (Allium sativum) []. It is a derivative of the amino acid cysteine and serves as a precursor to the pungent compound allicin, responsible for the characteristic odor and flavor of garlic []. Alliin has gained significant interest in scientific research due to its potential health benefits associated with garlic consumption [].


Molecular Structure Analysis

Alliin possesses a unique molecular structure with both carbon- and sulfur-centered stereochemistry, making it the first natural product identified with this feature []. The molecule consists of a central cysteine backbone with a sulfoxide group attached to the sulfur atom and an allyl group (CH2=CH-CH2-) linked to the alpha carbon []. This structure plays a crucial role in its conversion to allicin and its potential biological activities [].


Chemical Reactions Analysis

The most significant chemical reaction involving alliin is its conversion to allicin. When garlic cloves are crushed or chopped, cell damage disrupts the compartmentalization of the enzyme alliinase and alliin []. Alliinase, localized in the vacuoles, comes in contact with alliin in the cytoplasm, triggering the following reaction []:

(1) Alliin + Alliinase → Allicin + Ammonia + Pyruvate []

Allicin is unstable and readily decomposes into various sulfur-containing compounds, including diallyl disulfide, which also contributes to the characteristic odor of garlic [].


Physical And Chemical Properties Analysis

  • Appearance: White to off-white crystalline powder [].
  • Melting Point: 163–165 °C (325–329 °F) [].
  • Solubility: Soluble in water [].
  • Stability: Relatively stable under acidic conditions, but decomposes readily in alkaline environments.

The health benefits associated with garlic consumption are primarily attributed to the breakdown products of alliin, particularly allicin. Allicin exhibits various biological effects, including:

  • Antimicrobial activity: Allicin disrupts the bacterial cell membrane, leading to cell death [].
  • Anticancer properties: Studies suggest allicin may inhibit cancer cell growth and proliferation through various mechanisms [].
  • Cardioprotective effects: Allicin may lower blood pressure and cholesterol levels, potentially reducing the risk of cardiovascular diseases.

XLogP3

-2.9

Appearance

Assay:≥98%A crystalline solid

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Irritant

Irritant

Other CAS

556-27-4
17795-26-5

Wikipedia

Alliin

Dates

Modify: 2023-08-15

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